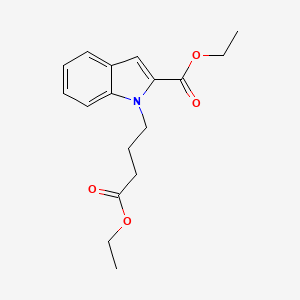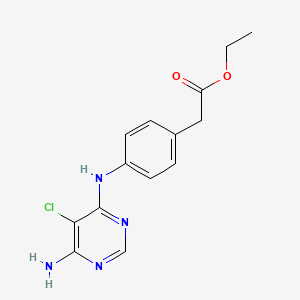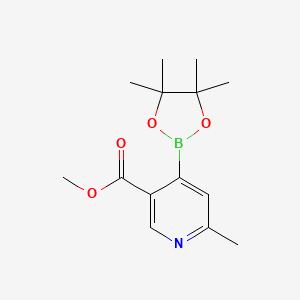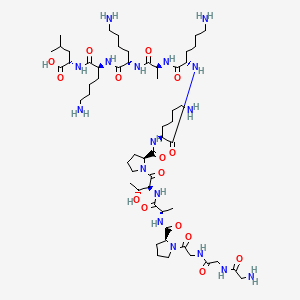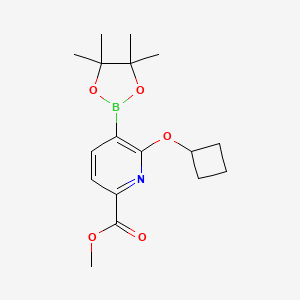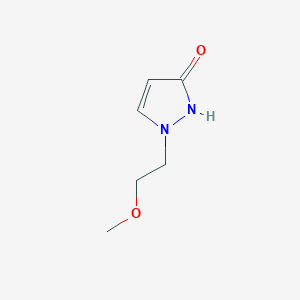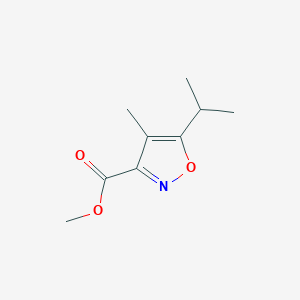
(5-(Difluoromethyl)isoxazol-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Difluoromethyl)isoxazol-3-YL)methanol is a chemical compound with the molecular formula C5H5F2NO2 and a molecular weight of 149.1 g/mol . It is part of the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound is characterized by the presence of a difluoromethyl group attached to an isoxazole ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Difluoromethyl)isoxazol-3-YL)methanol typically involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes . Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: (5-(Difluoromethyl)isoxazol-3-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include alkynes, 18-crown-6 catalyst, potassium carbonate (K2CO3), and toluenesulfonyl chloride . Reaction conditions often involve temperatures around 80°C and reaction times ranging from 8 to 10 hours .
Major Products: The major products formed from these reactions include isoxazole-linked glyco-conjugates and other functionalized isoxazole derivatives .
Scientific Research Applications
(5-(Difluoromethyl)isoxazol-3-YL)methanol has a wide range of scientific research applications due to its unique chemical structure and properties. It is used in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . This compound is also used in drug discovery programs to develop new therapeutic agents .
Mechanism of Action
The mechanism of action of (5-(Difluoromethyl)isoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to bind to biological targets based on its chemical diversity, which allows it to exert various biological effects . The difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (5-(Difluoromethyl)isoxazol-3-YL)methanol include other isoxazole derivatives such as (3-(3-Fluorophenyl)isoxazol-5-yl)methanol and (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol .
Uniqueness: What sets this compound apart from other similar compounds is the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, bioavailability, and overall effectiveness in various applications .
Properties
Molecular Formula |
C5H5F2NO2 |
|---|---|
Molecular Weight |
149.10 g/mol |
IUPAC Name |
[5-(difluoromethyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C5H5F2NO2/c6-5(7)4-1-3(2-9)8-10-4/h1,5,9H,2H2 |
InChI Key |
KFOIASHNKMPOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CO)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




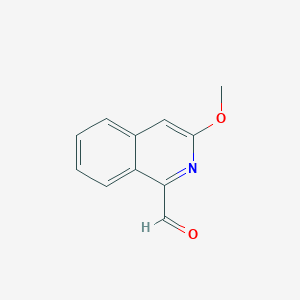
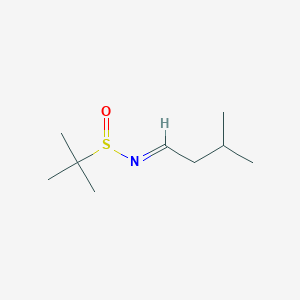
![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
